molecular formula C20H22N2O2 B2708503 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 401632-69-7

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2708503
CAS No.: 401632-69-7
M. Wt: 322.408
InChI Key: HJDASZASOCACNB-UHFFFAOYSA-N
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Description

Historical Context of Adamantane-Pyrazole Hybrids

The fusion of adamantane and pyrazole motifs represents a strategic response to evolving medicinal chemistry needs. Adamantane, first isolated from petroleum in 1933, gained prominence through antiviral applications of amantadine in the 1960s. Parallelly, pyrazole synthesis advanced through Knorr’s 1883 β-diketone-hydrazine condensation method, enabling systematic derivatization. The intentional hybridization of these scaffolds emerged in the early 2000s, driven by demands for compounds combining adamantane’s metabolic stability with pyrazole’s target versatility.

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exemplifies this hybrid approach. Its development builds on chalcone chemistry, where 1-adamantyl chalcones undergo cyclocondensation with phenylhydrazines to form pyrazole cores. The carboxylic acid substituent at position 4 introduces hydrogen-bonding capacity absent in earlier adamantane-pyrazole derivatives, as evidenced by its hydrogen bond donor/acceptor counts (1/3).

Research Motivations and Pharmacological Significance

Three pharmacological drivers underpin interest in this compound:

  • Dual Pharmacophore Synergy : Adamantane’s lipid solubility enhances membrane permeability, while the pyrazole-carboxylic acid moiety provides polar interactions with target proteins. This balance addresses the bioavailability challenges of purely adamantane-based drugs.

  • Enzyme Inhibition Potential : Molecular docking simulations reveal high affinity for carbonic anhydrase isoforms (Ki < 10 nM), attributed to the carboxylic acid’s coordination with zinc ions in enzyme active sites. The adamantyl group concurrently engages hydrophobic subpockets.

  • Antimicrobial Breadth : Screening against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Fusarium oxysporum) strains shows minimum inhibitory concentrations (MIC) ranging 8–64 μg/mL. Activity correlates with the compound’s logP (3.12), optimizing membrane interaction without excessive hydrophobicity.

Table 1: Key Molecular Properties

Property Value Source
Molecular formula C20H22N2O2
Molecular weight 322.4 g/mol
Hydrogen bond donors 1
Hydrogen bond acceptors 3
Calculated logP 3.12

Current Gaps in Structural and Functional Understanding

Three critical knowledge gaps hinder therapeutic translation:

  • Dynamic Target Engagement : While static docking models predict carbonic anhydrase binding, the adamantane cage’s rotational freedom (energy barrier ~5 kcal/mol) may enable conformational selection mechanisms unaccounted for in current simulations.

  • Metabolic Fate : Phase I metabolism studies are absent. The carboxylic acid group likely undergoes glucuronidation, but adamantane’s known CYP450 inhibition could create nonlinear pharmacokinetics.

  • Crystal Structure Limitations : Despite published NMR data (¹H δ 7.8–8.2 ppm for pyrazole protons; ¹³C δ 175 ppm for carboxylic acid), X-ray diffraction data remain unavailable. This obscures the carboxylic acid’s tautomeric preference (keto-enol equilibrium) and its impact on target binding.

Properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24)17-12-22(16-4-2-1-3-5-16)21-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDASZASOCACNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

    Substitution: The adamantyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic properties. For instance, studies have demonstrated that compounds similar to 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

StudyFindings
Gosselin et al. (2018)Identified new reaction conditions for synthesizing pyrazole derivatives with enhanced anti-inflammatory activity .
Bhat et al. (2020)Reported on the synthesis of pyrazole derivatives showing potent analgesic effects in animal models .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

StudyFindings
Scientific Reports (2018)A derivative demonstrated bacteriostatic activity against MRSA with a minimum inhibitory concentration (MIC) of 4 μg/ml .
European Journal of Medicinal Chemistry (2009)Investigated the synthesis of novel pyrazole derivatives with promising antibacterial activity .

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on animal models assessed the analgesic efficacy of a series of pyrazole derivatives, including this compound. The results indicated significant pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antimicrobial Resistance

In light of increasing antimicrobial resistance, a series of experiments were conducted to evaluate the effectiveness of this compound against resistant strains. The findings suggested that certain modifications to the pyrazole structure could enhance its potency against resistant bacteria, making it a candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Lipophilicity : The adamantyl group significantly increases LogP compared to chlorophenyl or furyl substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Adamantyl’s rigidity may improve metabolic resistance, whereas furyl or thiazolyl groups could introduce susceptibility to oxidation .
  • Acidity: The carboxylic acid at position 4 enables salt formation, critical for bioavailability. Amino-substituted analogs (e.g., 4-amino) exhibit altered pKa and hydrogen-bonding profiles .

Pharmacological Potential

  • Adamantyl Derivative : Adamantyl-containing compounds are explored in antiviral and enzyme inhibition studies due to their ability to penetrate lipid bilayers .
  • Thiazolyl and Indole Analogs : Thiazole and indole moieties are associated with kinase inhibition and CNS activity, respectively .
  • Chlorophenyl Derivative : Halogenated aromatics often enhance target binding via halogen bonding, useful in antimicrobial agents .

Biological Activity

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C₂₀H₂₂N₂O₂
  • CAS Number: 401632-69-7
  • MDL Number: MFCD02090831
  • Hazard Classification: Irritant

Biological Activity Overview

The biological activities of this compound include anti-inflammatory, antibacterial, and anticancer effects. These activities are largely attributed to its ability to inhibit various enzymes and modulate biochemical pathways.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds containing a pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically, the presence of the adamantyl group enhances the compound's binding affinity to COX enzymes, leading to reduced prostaglandin synthesis .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
3-(1-Adamantyl)-1-phenyl...0.004COX inhibition
Celecoxib0.01COX-2 selective inhibitor
Acetaminophen0.5COX inhibition

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various strains of bacteria. In vitro studies showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 125 to 250 µg/mL, indicating potential for development as an antibacterial agent .

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus125Moderate
Escherichia coli250Moderate
Bacillus subtilis200Moderate

3. Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis. In particular, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the activation of apoptotic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase enzymes, leading to decreased inflammation.
  • Bacterial Membrane Disruption: Its lipophilic nature allows it to penetrate bacterial membranes, disrupting cellular integrity.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells by modulating signaling proteins involved in cell survival.

Q & A

Q. What are the established synthetic routes for 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and adamantyl derivatives. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid moiety . Introducing the adamantyl group may require substitution reactions or coupling with adamantyl halides under conditions that minimize steric hindrance (e.g., using polar aprotic solvents like DMF or THF).

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and adamantyl integration.
  • X-ray crystallography to resolve 3D conformation, as demonstrated in studies of structurally similar pyrazole derivatives .
  • IR spectroscopy to identify carboxylic acid (-COOH) and adamantyl C-H stretching bands.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Q. What are the primary biological or pharmacological applications of adamantyl-substituted pyrazole derivatives?

Adamantyl groups enhance lipophilicity and metabolic stability, making such compounds candidates for drug discovery. For instance, adamantyl-triazole-thiones exhibit activity against enzymes or receptors due to their rigid, bulky structure . Specific applications may include antiviral, anti-inflammatory, or central nervous system (CNS) targeting, though further SAR studies are needed for this compound.

Advanced Research Questions

Q. How do steric effects from the adamantyl group influence reaction optimization in synthesis?

The adamantyl group’s bulkiness can hinder nucleophilic substitution or coupling reactions. Strategies to mitigate this include:

  • Using high-boiling solvents (e.g., DMSO, DMF) to improve solubility.
  • Employing microwave-assisted synthesis to reduce reaction time and enhance yields.
  • Optimizing catalyst systems (e.g., Pd-based catalysts for cross-coupling) to accommodate steric constraints .

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict molecular orbitals, vibrational frequencies, and electrostatic potential surfaces. For example, Viveka et al. (2016) reconciled experimental IR/NMR data with DFT results for a pyrazole-carboxylic acid derivative by adjusting solvent models and basis sets . Discrepancies in adamantyl C-H stretching modes may arise from crystal packing effects, requiring periodic boundary condition (PBC) simulations.

Q. What strategies address low solubility of adamantyl-pyrazole derivatives in biological assays?

  • Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability.
  • Co-solvent systems : Use of DMSO/PEG-400 mixtures in in vitro assays.
  • Nanoparticle encapsulation : Lipid-based carriers to enhance bioavailability.

Q. How does the adamantyl moiety affect the compound’s pharmacokinetic properties?

The adamantyl group increases logP values , enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. Pharmacokinetic studies of similar compounds suggest prolonged half-lives due to resistance to cytochrome P450 metabolism .

Q. What contradictions exist in reported bioactivity data for adamantyl-substituted heterocycles, and how are they resolved?

Some studies report inverse SAR trends where bulkier substituents reduce activity. This may arise from poor target binding or off-target effects. Resolution involves:

  • Crystal structure analysis of ligand-target complexes (e.g., X-ray co-crystallization).
  • Free-energy perturbation (FEP) simulations to quantify binding affinity changes.

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Adamantyl-Pyrazole Derivatives

ParameterOptimization StrategyReference
Reaction Temperature80–120°C (microwave-assisted reduces time)
SolventDMF or THF for steric hindrance mitigation
Hydrolysis ConditionsNaOH/EtOH (2M, reflux, 6–8 hrs)

Q. Table 2: Computational vs. Experimental Spectral Data

PropertyDFT Prediction (B3LYP/6-31G*)Experimental ValueDeviation
C=O Stretch (IR)1685 cm⁻¹1692 cm⁻¹+7 cm⁻¹
¹H NMR (Adamantyl H)δ 1.6–2.1 ppmδ 1.7–2.3 ppm+0.2 ppm

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